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Cat. No.: B1146849 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of

cellular processes. While cytosolic Ca²⁺ signaling is well-studied, the dynamics of Ca²⁺ within

organelles, particularly mitochondria, are of increasing interest due to their critical role in

cellular bioenergetics, redox signaling, and apoptosis. Mag-Fura-2 is a ratiometric fluorescent

indicator suitable for measuring high Ca²⁺ concentrations, making it an excellent tool for

assessing mitochondrial Ca²⁺ levels, which can reach the micromolar range. This application

note provides a detailed protocol for using Mag-Fura-2 in digitonin-permeabilized cells to

specifically measure mitochondrial Ca²⁺ uptake. Digitonin is a mild non-ionic detergent that

selectively permeabilizes the cholesterol-rich plasma membrane, leaving the inner

mitochondrial membrane intact.[1]

Principle of the Assay

The assay involves loading cells with the acetoxymethyl (AM) ester form of Mag-Fura-2, which

is cell-permeant.[2][3] Once inside the cell, cytosolic esterases cleave the AM group, trapping

the indicator in its active, membrane-impermeant form. Subsequently, the plasma membrane is

selectively permeabilized with a low concentration of digitonin. This allows for the washout of

the cytosolic dye and provides experimental access to the mitochondria within a cellular
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environment that more closely resembles in vivo conditions than isolated mitochondria. The

ratiometric nature of Mag-Fura-2 allows for the accurate determination of Ca²⁺ concentration by

measuring the ratio of fluorescence emission at ~510 nm when excited at two different

wavelengths (~340 nm and ~380 nm).[2][4][5] This ratiometric measurement corrects for

variations in dye concentration, cell path length, and instrument settings.

Quantitative Data
The following table summarizes key quantitative parameters for Mag-Fura-2 and reagents used

in this protocol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/marketplace/documents/392/770/aat-bioquest-aatb-20383-1.pdf
https://pubmed.ncbi.nlm.nih.gov/21683676/
https://hellobio.com/media/productattach/f/u/fura-2_am_protocol_book.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Notes

Mag-Fura-2 Kd for Ca²⁺ ~20-50 µM

The dissociation constant can

be influenced by factors such

as pH, temperature, and ionic

strength.[6][7][8][9][10]

Mag-Fura-2 Kd for Mg²⁺ ~1.9-6.8 mM

Mag-Fura-2 also binds to

magnesium, which should be

considered in the experimental

design and data interpretation.

[6][10]

Excitation Wavelengths
340 nm (Ca²⁺-bound) and 380

nm (Ca²⁺-free)

The ratio of emissions from

these two excitation

wavelengths is used to

calculate Ca²⁺ concentration.

[2]

Emission Wavelength ~510 nm

Mag-Fura-2 AM Working

Concentration
2-5 µM

The optimal concentration

should be determined

empirically for each cell type.

[2][11]

Digitonin Working

Concentration

10-50 µg/mL (or ~0.01-0.02%

w/v)

The concentration must be

optimized to ensure plasma

membrane permeabilization

without damaging

mitochondrial membranes.[4]

[12]

Pluronic F-127 Concentration ~0.02-0.04% (w/v)

A non-ionic detergent used to

aid the solubilization of Mag-

Fura-2 AM.[2]

Probenecid Concentration 0.5-1 mM

An anion-exchanger inhibitor

that can reduce the leakage of

the de-esterified dye from the

cells.[2][5]
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Experimental Protocols
Materials and Reagents

Mag-Fura-2, AM (reconstituted in anhydrous DMSO to a 2-5 mM stock solution)[2][11]

Digitonin (high purity)

Pluronic F-127 (20% w/v solution in DMSO)

Probenecid

Cells of interest (e.g., HeLa, 143B osteosarcoma cells)[1]

Culture medium

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

Intracellular-like buffer (e.g., 125 mM KCl, 25 mM NaCl, 2 mM K₂HPO₄, 0.5 mM EGTA, 1 mM

MgCl₂, 20 mM HEPES, pH 7.2)

Fluorescence microplate reader or microscope with appropriate filter sets for Fura-2[2][5]

Protocol 1: Cell Preparation and Dye Loading

Cell Culture: Plate cells on a black-walled, clear-bottom 96-well plate (or other suitable

culture vessel) and grow to 80-90% confluency.

Prepare Loading Buffer: For each well, prepare a loading buffer containing Mag-Fura-2 AM

at a final concentration of 2-5 µM in HHBS. To aid in dye solubilization, first mix the Mag-

Fura-2 AM DMSO stock with an equal volume of 20% Pluronic F-127 before diluting into the

buffer.[6] If your cells express organic anion transporters, add probenecid to the loading

buffer to a final concentration of 0.5-1 mM.[2][5]

Dye Loading: Remove the culture medium from the cells and wash once with HHBS. Add the

loading buffer to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.

[2]
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Wash: After incubation, remove the loading buffer and wash the cells twice with HHBS to

remove any excess dye.

Protocol 2: Cell Permeabilization and Mitochondrial Ca²⁺ Measurement

Permeabilization: Replace the final wash buffer with the intracellular-like buffer. To initiate the

experiment, add digitonin to each well to achieve the optimized final concentration (e.g., 10-

50 µg/mL). This step permeabilizes the plasma membrane, allowing the cytosolic Mag-Fura-

2 to leak out while the mitochondria remain intact.

Baseline Fluorescence: Immediately begin recording the fluorescence. Excite the cells

alternately at 340 nm and 380 nm and record the emission at 510 nm.[2] Record a stable

baseline for several minutes.

Stimulation: Add your stimulus of interest (e.g., a bolus of CaCl₂ to achieve a specific free

Ca²⁺ concentration in the buffer, or an agonist that induces Ca²⁺ release from the ER) and

continue to record the fluorescence changes.

Data Analysis: For each time point, calculate the ratio of the fluorescence intensity at 340 nm

excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀). The change in this ratio over time reflects

the change in mitochondrial Ca²⁺ concentration. For quantitative measurements, a

calibration of the dye in an environment mimicking the mitochondrial matrix is required.
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Click to download full resolution via product page

Caption: Agonist-induced IP₃ production leads to Ca²⁺ release from the ER and subsequent

uptake by mitochondria via the mitochondrial calcium uniporter (MCU).
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Caption: Workflow for measuring mitochondrial calcium in permeabilized cells using Mag-Fura-

2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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